molecular formula C16H21N5O2S B12239361 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B12239361
M. Wt: 347.4 g/mol
InChI Key: OVCUEDATBCHVPX-UHFFFAOYSA-N
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Description

  • The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.
  • Sulfonylation:

    • The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine, under anhydrous conditions.
  • Piperidine Ring Formation:

    • The final step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions using piperidine derivatives.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Triazolo[4,3-b]pyridazin Core:

      • Starting with a suitable pyridazine derivative, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate reagents under controlled conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

      Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Thiols.

      Substitution: Various substituted piperidine derivatives.

    Scientific Research Applications

    1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has diverse applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

      Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The cyclopropyl and sulfonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    • 1-(Cyclopropanesulfonyl)-4-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
    • 1-(Cyclopropanesulfonyl)-4-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

    Comparison: Compared to similar compounds, 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to the presence of the cyclopropyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature may enhance its stability and ability to penetrate biological membranes, making it a promising candidate for drug development.

    Properties

    Molecular Formula

    C16H21N5O2S

    Molecular Weight

    347.4 g/mol

    IUPAC Name

    6-cyclopropyl-3-(1-cyclopropylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

    InChI

    InChI=1S/C16H21N5O2S/c22-24(23,13-3-4-13)20-9-7-12(8-10-20)16-18-17-15-6-5-14(11-1-2-11)19-21(15)16/h5-6,11-13H,1-4,7-10H2

    InChI Key

    OVCUEDATBCHVPX-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1C2=NN3C(=NN=C3C4CCN(CC4)S(=O)(=O)C5CC5)C=C2

    Origin of Product

    United States

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